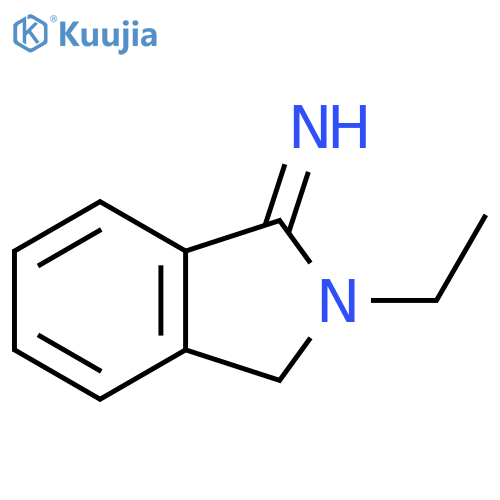Cas no 27408-88-4 (1H-Isoindol-1-imine, 2-ethyl-2,3-dihydro-)

27408-88-4 structure
商品名:1H-Isoindol-1-imine, 2-ethyl-2,3-dihydro-
CAS番号:27408-88-4
MF:C10H12N2
メガワット:160.215682029724
CID:6545571
1H-Isoindol-1-imine, 2-ethyl-2,3-dihydro- 化学的及び物理的性質
名前と識別子
-
- 1H-Isoindol-1-imine, 2-ethyl-2,3-dihydro-
- 2-Ethylisoindolin-1-imine
-
- インチ: 1S/C10H12N2/c1-2-12-7-8-5-3-4-6-9(8)10(12)11/h3-6,11H,2,7H2,1H3
- InChIKey: USJRVQWIMMYHJP-UHFFFAOYSA-N
- ほほえんだ: C1(=N)C2=C(C=CC=C2)CN1CC
じっけんとくせい
- 密度みつど: 1.11±0.1 g/cm3(Predicted)
- ふってん: 242.7±43.0 °C(Predicted)
- 酸性度係数(pKa): 12.09±0.20(Predicted)
1H-Isoindol-1-imine, 2-ethyl-2,3-dihydro- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7792649-2.5g |
2-ethyl-2,3-dihydro-1H-isoindol-1-imine |
27408-88-4 | 95.0% | 2.5g |
$1008.0 | 2025-03-21 | |
| Enamine | EN300-7792649-5.0g |
2-ethyl-2,3-dihydro-1H-isoindol-1-imine |
27408-88-4 | 95.0% | 5.0g |
$1488.0 | 2025-03-21 | |
| Enamine | EN300-7792649-0.5g |
2-ethyl-2,3-dihydro-1H-isoindol-1-imine |
27408-88-4 | 95.0% | 0.5g |
$493.0 | 2025-03-21 | |
| Enamine | EN300-7792649-0.25g |
2-ethyl-2,3-dihydro-1H-isoindol-1-imine |
27408-88-4 | 95.0% | 0.25g |
$472.0 | 2025-03-21 | |
| Enamine | EN300-7792649-1.0g |
2-ethyl-2,3-dihydro-1H-isoindol-1-imine |
27408-88-4 | 95.0% | 1.0g |
$513.0 | 2025-03-21 | |
| Enamine | EN300-7792649-0.1g |
2-ethyl-2,3-dihydro-1H-isoindol-1-imine |
27408-88-4 | 95.0% | 0.1g |
$451.0 | 2025-03-21 | |
| Enamine | EN300-7792649-0.05g |
2-ethyl-2,3-dihydro-1H-isoindol-1-imine |
27408-88-4 | 95.0% | 0.05g |
$431.0 | 2025-03-21 | |
| Enamine | EN300-7792649-10.0g |
2-ethyl-2,3-dihydro-1H-isoindol-1-imine |
27408-88-4 | 95.0% | 10.0g |
$2209.0 | 2025-03-21 |
1H-Isoindol-1-imine, 2-ethyl-2,3-dihydro- 関連文献
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
4. Water
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
27408-88-4 (1H-Isoindol-1-imine, 2-ethyl-2,3-dihydro-) 関連製品
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
